imino(methyl)[(1r,3r)-3-hydroxycyclobutyl]-lambda6-sulfanone hydrochloride, trans
Description
Imino(methyl)[(1r,3r)-3-hydroxycyclobutyl]-lambda6-sulfanone hydrochloride, trans (hereafter referred to as the target compound) is a sulfonimidoyl derivative characterized by a cyclobutyl backbone with trans-configuration hydroxy and imino(methyl)sulfanone substituents. Its structure (Figure 1) includes a lambda6-sulfanone core, a methyl-imino group, and a 3-hydroxycyclobutyl ring. The stereochemistry (1r,3r) and trans configuration are critical for its physicochemical and biological properties.
Properties
CAS No. |
2703756-12-9 |
|---|---|
Molecular Formula |
C5H12ClNO2S |
Molecular Weight |
185.67 g/mol |
IUPAC Name |
3-(methylsulfonimidoyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(6,8)5-2-4(7)3-5;/h4-7H,2-3H2,1H3;1H |
InChI Key |
GPKCUXXLNNBNNC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1CC(C1)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares core features with several sulfonimidoyl derivatives but differs in substituents and ring systems. Key analogs include:
Imino(methyl)[(1r,3r)-3-Aminocyclobutyl]-lambda6-Sulfanone Dihydrochloride
- Structural Differences: The 3-hydroxy group in the target compound is replaced by an amino group.
- This analog is cataloged with a molecular weight of 316.40 g/mol (C₇H₁₁F₃O·ClH) .
N-[(1r,3r)-3-[Imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate (tert-Butyl)
- Structural Differences : A tert-butyl carbamate group replaces the hydroxy substituent.
- Molecular weight: 343.47 g/mol (C₂₀H₂₉N₃O₂) .
(3-Aminocyclopentyl)(imino)methyl-lambda6-Sulfanone Dihydrochloride (CID 165945521)
- Structural Differences: Cyclopentyl ring (vs. cyclobutyl) and amino substituent at position 3.
- Implications : The larger ring size may influence conformational flexibility and binding affinity in biological targets. Molecular formula: C₆H₁₄N₂OS .
(R)-Imino(methyl)(1-{6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl}cyclopropyl)-λ6-Sulfanone
- Structural Differences : Incorporates a cyclopropane ring fused to a pyrimidine-morpholinyl-pyrrolopyridine system.
Physicochemical Properties
Analytical Characterization
- Spectroscopic Data : Analogous compounds (e.g., indole-fused heterocycles) have been characterized via ¹³C-NMR (e.g., δ 47.45–144.88 ppm for carbons) and HRMS (e.g., m/z 223.1225), methods applicable to the target compound .
- Collision Cross-Section Predictions : CID 165945521’s structural data (SMILES: CS(=N)(=O)C1CCC(C1)N) enable computational modeling of stability and reactivity, a approach extendable to the target compound .
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